molecular formula C7H12O B1277851 2-Methyl-3-hexyn-2-ol CAS No. 5075-33-2

2-Methyl-3-hexyn-2-ol

Cat. No. B1277851
CAS RN: 5075-33-2
M. Wt: 112.17 g/mol
InChI Key: SPLYFWRRAFIWQH-UHFFFAOYSA-N
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Description

The compound 2-Methyl-3-hexyn-2-ol is not directly mentioned in the provided papers. However, the papers discuss various related organic compounds and their synthesis, which may share some chemical properties or synthesis pathways with 2-Methyl-3-hexyn-2-ol. For instance, the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, a substance used in food flavoring, was achieved with a high overall yield, indicating the potential for efficient synthetic routes for related compounds .

Synthesis Analysis

The synthesis of organic compounds with specific functional groups is a common theme in the provided papers. For example, the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid involved isomerization and self-condensation steps, which could be relevant when considering the synthesis of 2-Methyl-3-hexyn-2-ol . Additionally, the synthesis of methyl 2-Hydroxyimino-3-phenyl-propionate through nitrosation oximation of substituted malonic esters suggests a method that could potentially be adapted for the synthesis of 2-Methyl-3-hexyn-2-ol .

Molecular Structure Analysis

Crystal structure analysis is a powerful tool for understanding the molecular structure of organic compounds. The paper on methyl 2-Hydroxyimino-3-phenyl-propionate provides detailed crystallographic data, which could be useful for comparing the structural characteristics of similar compounds . Although 2-Methyl-3-hexyn-2-ol is not analyzed in these papers, the methodologies used could be applied to its molecular structure analysis.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 2-Methyl-3-hexyn-2-ol, but they do provide insights into the reactivity of similar molecules. For instance, the unusual recyclization of a pyrrolidinylidene derivative indicates that compounds with certain functional groups can undergo unexpected transformations . This knowledge could be extrapolated to predict the reactivity of 2-Methyl-3-hexyn-2-ol under various conditions.

Physical and Chemical Properties Analysis

The physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones offer data on the solubility and hydrogen bonding characteristics of compounds with hydroxy and methyl groups . These properties are crucial for understanding the behavior of 2-Methyl-3-hexyn-2-ol in different environments. Additionally, the synthesis of 2-functionalized benzofurans and the subsequent analysis of their properties provide a framework for considering the physical and chemical properties of structurally related compounds .

Scientific Research Applications

1. Synthesis and Resolution in Chemical Studies

  • "2-Methyl-3-hexyn-2-ol" has been involved in the synthesis and resolution of related compounds. For example, the resolution of (±)-5-hexyn-3-ol was effected by high-performance chromatography, which is essential in stereochemical studies (Roy & Deslongchamps, 1985).

2. Use in Food-Flavoring Synthesis

  • It has applications in the synthesis of substances used in food-flavoring. An example is the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, starting from related compounds and achieving high overall yield, indicating its utility in flavor and fragrance chemistry (Stach, Huggenberg & Hesse, 1987).

3. Conformational Analysis Using Microwave Spectroscopy

  • The compound has been studied for its conformational effects using microwave spectroscopy. This research is vital for understanding molecular structure and behavior, which has implications in material science and molecular physics (Eibl, Stahl, Kleiner & Nguyen, 2018).

4. Atmospheric Chemistry and Environmental Impact

  • In atmospheric chemistry, its derivatives have been studied for their role in forming secondary organic aerosols, which are crucial for understanding environmental and climatic impacts (Zhang et al., 2012).

5. Catalytic Applications in Chemical Reactions

  • It is used in studies involving catalysts for chemical reactions, such as the semi-hydrogenation of alkynes. This research is significant in industrial chemistry for developing more efficient and selective catalysts (Albani et al., 2018).

6. Spectroscopic Analysis and Nonlinear Optical Properties

  • The compound has been studied for its spectroscopic properties and nonlinear optical (NLO) characteristics, indicating its potential in material science, particularly in the development of photonic and optoelectronic devices (Praveenkumar et al., 2021).

7. Kinetic and Mechanistic Studies in Chemical Reactions

  • Kinetic and mechanistic studies involving "2-Methyl-3-hexyn-2-ol" are conducted to understand its behavior in various chemical reactions. Such studies are essential for reaction engineering and process optimization in chemical industries (Vernuccio et al., 2016).

Safety And Hazards

2-Methyl-3-hexyn-2-ol is classified as a hazardous substance. It is recommended to avoid breathing its vapors, mist, or gas and to ensure adequate ventilation when handling it .

properties

IUPAC Name

2-methylhex-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-4-5-6-7(2,3)8/h8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLYFWRRAFIWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398956
Record name 2-Methyl-3-hexyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-hexyn-2-ol

CAS RN

5075-33-2
Record name 2-Methyl-3-hexyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3-hexyn-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
W Kimel, JD Surmatis, J Weber… - The Journal of …, 2002 - ACS Publications
… of acetone caused formation of 2-methyl-3-hexyn2-ol (Ilf). This was reduced to the corresponding allylic alcohol, and the reaction sequence outlined for Series A was then followed; ie, I -…
Number of citations: 59 pubs.acs.org
H Saimoto, T Hiyama, H Nozaki - Bulletin of the Chemical Society of …, 1983 - journal.csj.jp
Two new methods for selective hydration of 1,1,4-trisubstituted 2-butyne-1,4-diols (1) to give 4,5-dihydro-3(2H)-furanone derivatives are reported. The first involves selective …
Number of citations: 38 www.journal.csj.jp
GK Helmkamp - 1953 - thesis.library.caltech.edu
PART I. The reaction between D(+)-2,3-epoxybutane and alcohols is accompanied by a Walden inversion. The 3-methoxy-2-butanol prepared in this manner is an erythro-isomer, for …
Number of citations: 2 thesis.library.caltech.edu
Z Li, V Boyarskikh, JH Hansen… - Journal of the …, 2012 - ACS Publications
… Further improvement was seen when an even more highly substituted propargylic alcohol, 2-methyl-3-hexyn-2-ol (6c), was used as the substrate (entry 3). The [2,3]-sigmatropic …
Number of citations: 172 pubs.acs.org
S Valdersnes, LK Sydnes - 2009 - Wiley Online Library
… -6,6-dimethyl-3,6-dihydro-2H-pyran (11e): The compound, 0.055 g (55 % yield), was obtained as a yellowish liquid over two steps from 5,5,6,6-tetraethoxy-2-methyl-3-hexyn-2-ol.8 …
T Hori, KB Sharpless - The Journal of Organic Chemistry, 1979 - ACS Publications
Arylselenenyl chlorides (ArSeCl) or aryl di-selenides (ArSeSeAr) were effective as catalysts for the chlorination of olefins with TV-chlorosuccinimide. The principal product is a …
Number of citations: 97 pubs.acs.org
AS Medvedeva, LP Safronova… - Bulletin of the Academy of …, 1973 - Springer
… b) A mixture of 2.7 g of 2-methyl-3-hexyn-2-ol-5-one, 1.93 g of n-butyl mercaptan, and 20 ml of anhydrous methanol was irradiated with UV light for !3 h in a sealed ampul made from …
Number of citations: 3 link.springer.com
VK Brel, VK Belsky, AI Stash… - European journal of …, 2005 - Wiley Online Library
The reaction of 1‐(chloromethyl)‐3‐(diethoxyphosphonyl)allenes 15 and 16 with purine and pyrimidine bases in the presence of cesium carbonate afforded new acyclic analogs of …
S Costin - 2010 - search.proquest.com
… In the case of the internal alkyne 2-methyl-3-hexyn-2-ol, however, no reaction occurs. The terminal alkyne functionality seems to be necessary for the activation of the propargylic alcohol…
Number of citations: 3 search.proquest.com
A Funayama, T Satoh, M Miura - Journal of the American …, 2005 - ACS Publications
1,1-Disubstituted 3-aryl-2-propyn-1-ols undergo unprecedented regio- and stereoselective homocoupling with liberation of a ketone molecule in the presence of a rhodium catalyst to …
Number of citations: 106 pubs.acs.org

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